molecular formula C12H3Cl5O2 B3066452 1,2,4,6,9-Pentachlorodibenzo-p-dioxin CAS No. 82291-36-9

1,2,4,6,9-Pentachlorodibenzo-p-dioxin

Cat. No.: B3066452
CAS No.: 82291-36-9
M. Wt: 356.4 g/mol
InChI Key: GNQVSAMSAKZLKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,4,6,9-Pentachlorodibenzo-p-dioxin is a polychlorinated dibenzo-p-dioxin (PCDD) congener supplied for toxicological and environmental health research. PCDDs are persistent organic pollutants (POPs) that are primarily anthropogenic by-products and contribute to long-term environmental contamination . These compounds are known for their high lipophilicity, which causes them to bioaccumulate in adipose tissue and biomagnify up the food chain . The primary mechanism of action for dioxin-like compounds is the ligand-activated transcription factor known as the aryl hydrocarbon receptor (AhR) . Binding to the AhR initiates a cascade of events, leading to the altered transcription of numerous genes, which can result in a wide range of biochemical and toxicological effects, including the induction of xenobiotic-metabolizing enzymes such as CYP1A1 . The research applications for this compound include its use as a reference standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of PCDDs in environmental and biological samples. It is also valuable in in vitro and in vivo studies aimed at understanding the structure-activity relationships of PCDD congeners, their relative potencies, and their role as endocrine disruptors. Furthermore, this congener is used in investigations of environmental persistence, bioaccumulation, and the long-term health impacts of dioxin exposure, such as immunotoxicity and carcinogenic potential . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. CAS Number : 82291-36-9 Molecular Formula : C12H3Cl5O2 Molecular Weight : 356.42 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4,6,9-pentachlorodibenzo-p-dioxin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl5O2/c13-4-1-2-5(14)10-9(4)18-11-7(16)3-6(15)8(17)12(11)19-10/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQVSAMSAKZLKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)OC3=C(O2)C(=C(C=C3Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074107
Record name 1,2,4,6,9-Pentachlorodibenzo-p-dioxin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82291-36-9
Record name 1,2,4,6,9-Pentachlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082291369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4,6,9-Pentachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4,6,9-PENTACHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Sources and Formation Mechanisms of 1,2,4,6,9 Pentachlorodibenzo P Dioxin and Pcdds

Anthropogenic Generation Pathways

The formation of PCDDs is predominantly a result of human activities, with industrial and combustion processes being the main contributors to their release into the environment. nih.gov These pathways can be broadly categorized into incineration and combustion by-products, and industrial chemical processes.

Incineration and other combustion processes are significant sources of PCDD emissions. wikipedia.orgprinceton.edu The formation of these compounds can occur through two primary mechanisms: de novo synthesis from elemental carbon and a chlorine source, or from precursor compounds such as chlorinated phenols. researchgate.netaaqr.org The conditions within the combustion process, including temperature, residence time, and the presence of catalysts like copper, play a crucial role in the rate and extent of PCDD formation. tandfonline.comcore.ac.uk Incomplete combustion provides the ideal environment for these reactions to occur. princeton.edunih.gov

Municipal solid waste (MSW) and medical waste incinerators have historically been major sources of PCDD emissions. princeton.edueuropa.eunih.gov The diverse composition of municipal waste, which often contains chlorinated plastics like polyvinyl chloride (PVC), provides the necessary chlorine for dioxin formation during combustion. ukwin.org.uk Medical waste, with its high content of plastics and other chlorinated materials, is also a significant contributor. nih.govresearchgate.net While modern incinerators with advanced emission control technologies have substantially reduced PCDD releases, older or poorly operated facilities can still be significant sources. wikipedia.orgnih.gov The formation of PCDDs in these incinerators can happen in the combustion chamber or, more commonly, in the post-combustion zone as the flue gases cool. wikipedia.org

Key Factors in PCDD Formation During Waste Incineration

FactorDescriptionSignificance
Combustion TemperatureTemperatures between 200°C and 600°C are optimal for PCDD formation. wikipedia.orgCritical for both formation and destruction; higher temperatures (above 850°C) can destroy PCDDs. ukwin.org.uk
Chlorine ContentThe presence of chlorine, often from plastics like PVC, is essential for dioxin formation. ukwin.org.ukHigher chlorine content in the waste stream can lead to increased PCDD emissions. princeton.edu
CatalystsMetals such as copper can catalyze the formation of PCDDs. tandfonline.comThe presence of these metals in the waste can enhance dioxin formation rates.
Oxygen ConcentrationThe amount of oxygen available during combustion influences the formation pathways. nih.govIncomplete combustion due to insufficient oxygen can lead to higher PCDD yields. nih.gov

The incineration of industrial hazardous waste is another significant source of PCDDs. europa.eueuropa.eu This waste can contain a wide variety of chlorinated organic compounds that act as precursors for dioxin formation. researchgate.net The design and operating conditions of hazardous waste incinerators are critical in minimizing PCDD emissions. Fossil fuel combustion, particularly from coal and oil, also contributes to the environmental burden of PCDDs, although generally to a lesser extent than waste incineration. epa.govepa.gov

Uncontrolled combustion, such as backyard burning of household trash and accidental landfill fires, can be a disproportionately large source of PCDD emissions. theredguidetorecovery.comepa.gov These fires typically occur at lower temperatures and with poor oxygen supply, conditions that are highly conducive to dioxin formation. acs.org Studies have shown that burning small amounts of household waste containing chlorinated materials can generate significant quantities of PCDDs. epa.gov Landfill fires, due to the large and heterogeneous nature of the waste, can release substantial amounts of these toxic compounds into the atmosphere. cdc.gov

PCDDs are also formed as unintentional by-products in various industrial chemical processes, particularly those involving chlorine. who.intwikipedia.org These processes can lead to the contamination of commercial products and the release of PCDDs into the environment through wastewater, sludge, and other waste streams.

The manufacturing of chlorinated phenols, such as pentachlorophenol (B1679276) (PCP), has been a significant historical source of PCDD contamination. cdc.govcdc.gov These compounds are used as intermediates in the production of various products, including pesticides and wood preservatives. nih.gov During the synthesis of chlorinated phenols, high temperatures and alkaline conditions can lead to the condensation of chlorophenol molecules to form PCDDs. nih.govtandfonline.com

Similarly, the production of certain chlorinated pesticides has been linked to the formation of PCDDs as impurities. who.intnih.gov Herbicides like 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) were notably contaminated with the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). cdc.govwikipedia.org The presence of PCDD impurities in these products can lead to their widespread dissemination in the environment during application. nih.gov

Examples of Industrial Processes and Associated PCDD Formation

Industrial ProcessKey Precursors/ReactantsConditions Favoring PCDD FormationPrimary PCDD Congeners of Concern
Chlorinated Phenol Production (e.g., PCP)Phenol, ChlorineHigh temperature, alkaline conditions tandfonline.comHigher chlorinated PCDDs (e.g., OCDD, HpCDD)
Pesticide Manufacturing (e.g., 2,4,5-T)2,4,5-Trichlorophenol (B144370) cdc.govUncontrolled reaction temperatures wikipedia.org2,3,7,8-TCDD cdc.gov
Pulp and Paper BleachingElemental chlorine europa.eucdc.govPresence of phenolic compounds in pulp2,3,7,8-TCDD and other chlorinated dioxins

Industrial Chemical Processes and Manufacturing By-products

Pulp and Paper Bleaching Processes

Historically, the pulp and paper industry was a significant source of PCDD emissions, primarily due to the use of elemental chlorine for bleaching wood pulp. researchgate.netepa.gov The chlorine would react with phenolic compounds, such as lignin (B12514952), naturally present in the wood, to form chlorinated aromatic compounds, including PCDDs and polychlorinated dibenzofurans (PCDFs). scielo.brnih.gov The dominant congeners formed during this process were typically 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD) and 2,3,7,8-tetrachlorodibenzofuran (B131793) (2,3,7,8-TCDF). researchgate.net

The introduction of Elemental Chlorine-Free (ECF) bleaching, which utilizes chlorine dioxide, and Totally Chlorine-Free (TCF) bleaching, using agents like oxygen and hydrogen peroxide, has drastically reduced PCDD formation. epa.govwho.int ECF bleaching, in particular, has been shown to virtually eliminate the formation of these toxic compounds. who.int While modern pulp mills have significantly curtailed these emissions, historical contamination in sediments near these facilities can still act as a reservoir for these compounds. researchgate.net

Table 1: PCDD/F Formation in Different Pulp Bleaching Processes

Bleaching Process Primary Bleaching Agent PCDD/F Formation Potential Dominant Congeners
Elemental Chlorine Chlorine (Cl₂) High 2,3,7,8-TCDD, 2,3,7,8-TCDF
Elemental Chlorine-Free (ECF) Chlorine Dioxide (ClO₂) Very Low to Negligible Not significant

| Totally Chlorine-Free (TCF) | Oxygen, Ozone, Hydrogen Peroxide | None from bleaching agents | Not applicable |

Metal Smelting and Refining Operations

Thermal processes in the metallurgical industry are another major anthropogenic source of PCDDs. researchgate.net This includes both primary and secondary smelting and refining of ferrous and non-ferrous metals. The formation occurs when organic materials (often as contaminants in scrap metal) are combusted in the presence of chlorine sources at temperatures between 250°C and 450°C. scielo.brresearchgate.net

Secondary metal smelting, particularly of copper, aluminum, and zinc, has a high potential for PCDD/F formation due to the catalytic effect of the metals themselves. aaqr.org Copper, in particular, is a potent catalyst for dioxin formation. aaqr.org Iron ore sintering in the steel industry is also a recognized source. nih.gov The congener profiles from these sources can vary, but often show a predominance of PCDFs, with 2,3,4,7,8-pentachlorodibenzofuran (B44125) (2,3,4,7,8-PeCDF) being a significant congener in some steelmaking processes. researchgate.net

Accidental and Legacy Releases

Accidental releases from industrial activities have led to severe localized contamination. A notable example is the 1976 industrial accident in Seveso, Italy, where an explosion at a chemical plant released a toxic cloud containing high concentrations of 2,3,7,8-TCDD, leading to widespread contamination of the surrounding area. ebsco.comwiley.comewg.org Such incidents highlight the potential for acute, high-level exposure and long-term environmental consequences. wiley.com

Legacy sources refer to persistent environmental contamination resulting from past industrial activities and waste disposal practices. nps.govpbs.org Sites of former chemical manufacturing plants, particularly those that produced chlorinated phenols like pentachlorophenol (PCP) or herbicides, are significant legacy sources. scirp.orgnih.gov Technical-grade PCP was contaminated with PCDDs, predominantly higher chlorinated congeners like octachlorodibenzo-p-dioxin (B131699) (OCDD). scirp.orgnih.gov Improper disposal of these chemicals and industrial wastes has created reservoirs of PCDDs in soil and sediment, which can be slowly released back into the environment. epa.govmobilebaynep.comtoxicstargeting.com

Natural Formation Pathways

Volcanic Eruptions

Volcanic eruptions are a natural source of PCDDs. who.intaep.com The high temperatures, pressures, and complex chemical environment within volcanic plumes, which contain carbon, chlorine, and catalytic metals from the earth's crust, provide the necessary conditions for the synthesis of these compounds. researchgate.netindico.global These naturally formed dioxins are then dispersed into the atmosphere and can be transported over long distances. aep.com

Forest and Brush Fires

The large-scale combustion of biomass during forest and brush fires is another significant natural source of PCDDs. nih.govwho.intaep.com Naturally occurring chlorine in vegetation and soil, when subjected to the high temperatures of a fire, can react with the burning organic matter to form PCDDs and related compounds. randrmagonline.comipen.org The amount and type of congeners produced can depend on the combustion conditions and the composition of the fuel. dcceew.gov.au Studies have shown that emissions from these fires can contribute significantly to the background levels of PCDDs in the environment, with congener profiles that may include a range of chlorinated isomers. dcceew.gov.aunih.govresearchgate.net

Mechanistic Aspects of PCDD Formation

The formation of PCDDs is not a simple process but occurs through complex chemical pathways, generally categorized into two main mechanisms: precursor-based formation and de novo synthesis.

Precursor-Based Formation: This pathway involves the chemical transformation of specific chlorinated aromatic compounds, known as precursors, into the dibenzo-p-dioxin (B167043) structure. researchgate.net Key precursors include chlorophenols and chlorobenzenes. scirp.org For example, the condensation of two pentachlorophenol molecules can lead to the formation of OCDD. scirp.org This process is often catalyzed by metal compounds, particularly copper salts, on the surface of particles in post-combustion zones of incinerators and other thermal processes. aaqr.org

De Novo Synthesis: This mechanism involves the formation of PCDDs from a carbon source in the presence of chlorine, oxygen, and a catalyst, without the involvement of structurally similar precursors. researchgate.netepa.govdss.go.th This synthesis typically occurs on the surface of fly ash particles at temperatures between 250°C and 400°C. nih.gov The proposed steps include the oxidation of the carbon matrix, chlorination, and the subsequent formation of the PCDD structure. epa.gov This pathway is considered a major contributor to PCDD emissions from sources like municipal solid waste incinerators and metal smelting operations. nih.gov

Table 2: Overview of PCDD Formation Mechanisms

Mechanism Description Key Reactants Temperature Range
Precursor Condensation Condensation and cyclization of chlorinated aromatic precursors. Chlorophenols, Chlorobenzenes 250°C - 450°C

| De Novo Synthesis | Formation from a carbon matrix through oxidation and chlorination. | Carbon, Chlorine Source (e.g., HCl), Oxygen | 250°C - 400°C |

Pyrolysis and Semicombustion Conditions

Pyrolysis, the thermal decomposition of materials in an oxygen-depleted environment, and semicombustion (incomplete combustion) are significant contributors to the formation of PCDDs. Research has shown that considerable amounts of PCDDs and polychlorinated dibenzofurans (PCDFs) can be formed during pyrolysis at temperatures between 430°C and 470°C with oxygen concentrations below 2%. nih.gov

Under these conditions, the formation of lower chlorinated congeners is often favored. nih.gov The resulting PCDD/PCDF profile can differ significantly from that of typical waste incineration, with pyrolysis often generating substantially more PCDFs than PCDDs. nih.gov For instance, in studies involving the pyrolysis of common shredder fractions with high chlorine and copper content, up to 400 times more PCDFs were formed compared to PCDDs. nih.gov In the pyrolysis of sewage sludge, PCDDs were the dominant fraction, with a total PCDD/F concentration of 0.59 ng g⁻¹. aaqr.org

Semicombustion, or incomplete combustion, creates conditions ripe for PCDD formation, potentially leading to higher emissions than well-controlled combustion. aaqr.org These conditions can result in the formation of PCDDs within the combustion chamber, which are then not fully destroyed due to suboptimal temperatures or residence times. ieabioenergy.com The de novo synthesis pathway, where PCDDs are formed from the basic elements of carbon, hydrogen, oxygen, and chlorine on a fly ash surface, is considered a major route during co-combustion processes. aaqr.orgieabioenergy.com This slow reaction typically occurs in dust deposits in the cooler parts of combustion systems at temperatures above 200°C. ieabioenergy.com

Table 1: Comparison of PCDD/F Formation under Different Thermal Conditions
ParameterPyrolysis ConditionsSemicombustion/Incineration Conditions
Temperature Range 430°C - 470°C nih.govPeak formation at ~300°C; destruction >600°C ieabioenergy.com
Oxygen Level Low (<2%) nih.govVariable, often characterized by incomplete burnout aaqr.org
Primary Formation Route Precursor condensation and surface-mediated reactions nih.govDe novo synthesis and precursor pathways aaqr.orgieabioenergy.com
PCDD/PCDF Ratio Typically low (PCDF >> PCDD) nih.govVariable, can be high depending on conditions ieabioenergy.com
Dominant Congeners Lower chlorinated congeners often favored nih.govPattern can be broad, including highly chlorinated congeners aaqr.org

Role of Pre-Dioxin Intermediates and Rearrangement Reactions

The formation of PCDDs, including congeners like 1,2,4,6,9-Pentachlorodibenzo-p-dioxin, frequently proceeds through the transformation of chemical precursors. researchgate.net These precursor pathways involve the condensation and rearrangement of chlorinated aromatic compounds, which are often present in flue gases from combustion sources. researchgate.netnih.gov

Chlorophenols (CPs) and chlorobenzenes (CBzs) have been identified as key pre-dioxin intermediates in virtually all PCDD/F formation pathways. researchgate.netnih.gov The condensation of phenolic precursors is a predominant mechanism for the formation of the dibenzo-p-dioxin backbone. researchgate.netcore.ac.uk For example, two chlorophenol molecules can undergo a condensation reaction on a fly ash surface, often catalyzed by metal compounds, to form a PCDD congener. core.ac.uk Copper species, such as CuO, are particularly effective catalysts for these condensation reactions. core.ac.uk

The formation of PCDDs from precursors can occur through different surface-catalyzed mechanisms:

Langmuir-Hinshelwood (L-H) mechanism : Involves the reaction between two adsorbed chemical species on a surface. nih.gov

Eley-Rideal (E-R) mechanism : Occurs when a gas-phase molecule reacts with a species adsorbed on a surface. nih.gov It has been proposed that PCDD formation often proceeds through an E-R mechanism. nih.gov

During these formation processes, rearrangement reactions can occur, leading to a variety of different PCDD isomers. One such mechanism is the Smiles rearrangement . core.ac.uk This intramolecular nucleophilic aromatic substitution can alter the substitution pattern of the resulting dioxin molecule. core.ac.uk Another relevant pathway is the Ullmann condensation , which involves the copper-catalyzed reaction between a chlorophenol and a chlorophenolate to form a diaryl ether, a key step in building the dioxin structure. core.ac.uk These reactions demonstrate that PCDDs are not stable end-products after their initial formation but can undergo further chlorination, dechlorination, and isomerization. core.ac.uk

Table 2: Key Precursors and Reactions in PCDD Formation
Precursor ClassExamplesKey Formation ReactionsCatalysts/Conditions
Chlorophenols (CPs) 2,4,6-Trichlorophenol, PentachlorophenolCondensation, Ullmann Condensation researchgate.netcore.ac.ukFly ash surfaces, Copper (Cu) compounds core.ac.uk
Chlorobenzenes (CBzs) 1,2,4,5-TetrachlorobenzeneServe as building blocks in surface-mediated synthesis researchgate.netnih.govMetal catalysts on fly ash nih.gov
Phenoxy Radicals Chlorinated phenoxy radicalsRadical-radical condensation in gas-phase researchgate.netHigh temperatures (500-800°C) researchgate.net
Rearrangement Intermediates -Smiles Rearrangement core.ac.ukIntramolecular reaction on surfaces core.ac.uk

Environmental Fate and Transformation of 1,2,4,6,9 Pentachlorodibenzo P Dioxin

Persistence and Environmental Stability

The persistence of 1,2,4,6,9-PeCDD is a key feature of its environmental profile, leading to its long-term presence in various environmental compartments following its release.

The rate at which dioxins degrade in the environment is significantly influenced by the number and position of chlorine atoms on the dibenzo-p-dioxin (B167043) structure. Generally, the persistence of PCDD congeners increases with the degree of chlorination. nih.gov This is because the chlorine atoms sterically hinder enzymatic attack and increase the molecule's stability.

Microbial degradation, a primary pathway for the breakdown of many organic pollutants, is particularly affected by the chlorination pattern. For microbial degradation to occur, bacteria often require an unsubstituted carbon atom adjacent to an ether bridge. korea.ac.kr The presence of chlorine atoms at specific positions can inhibit the action of dioxygenase enzymes, which are crucial for initiating the degradation process by cleaving the aromatic rings. researchgate.netmdpi.com While lower chlorinated dioxins can be degraded by various aerobic bacteria, higher chlorinated congeners like pentachlorodibenzo-p-dioxins are more resistant. mdpi.com Under anaerobic conditions, reductive dechlorination, the removal of chlorine atoms, can occur, potentially leading to less chlorinated and more readily degradable congeners. researchgate.net

Photodegradation, or breakdown by sunlight, is another important degradation pathway. The rate of photolysis also tends to decrease as the number of chlorine atoms increases. clu-in.org

Due to its chemical stability, 1,2,4,6,9-PeCDD exhibits a long half-life in various environmental media.

Soil: In soil, 1,2,4,6,9-PeCDD is highly persistent. A field study on a sludge-amended soil reported a half-life of approximately 20 years (7300 days) for 1,2,3,7,8-pentachlorodibenzo-p-dioxin, a closely related isomer. epa.gov Generally, the half-life of dioxins in soil can range from a few years to several decades, depending on factors such as soil type, organic matter content, microbial activity, and sunlight exposure at the surface. ca.govresearchgate.net Half-lives in the soil interior can be as long as 12 years for 2,3,7,8-TCDD, and are expected to be longer for more chlorinated congeners. epa.gov

Sediment: Sediments are considered a major sink for persistent organic pollutants like dioxins. epa.gov Due to the anaerobic conditions and limited light penetration in bottom sediments, the degradation of 1,2,4,6,9-PeCDD is extremely slow. The half-life of PCBs in sediments, which share similar persistence characteristics, has been estimated to be in the range of several decades. nih.govnih.gov Given its high lipophilicity and resistance to degradation, 1,2,4,6,9-PeCDD is expected to have a comparable or even longer half-life in sediments.

Air: In the atmosphere, the longevity of 1,2,4,6,9-PeCDD is determined by its partitioning between the gas and particle phases and the dominant removal mechanisms in each phase. In the gas phase, it can be degraded by photolysis and reaction with hydroxyl radicals. nih.gov However, due to its low vapor pressure, a significant fraction of pentachlorinated dioxins will be adsorbed to atmospheric particles. nih.gov For particle-associated PCDDs, the estimated tropospheric lifetimes are greater than or equal to 10 days, with the primary removal mechanisms being wet and dry deposition. nih.gov This allows for long-range atmospheric transport far from the original source.

Estimated Half-life of Pentachlorodibenzo-p-dioxin Congeners in Various Environmental Compartments
Environmental CompartmentReported Half-life for PeCDD CongenersReference
Soil~20 years (for 1,2,3,7,8-PeCDD) epa.gov
SedimentExpected to be several decades or longer (inferred) nih.govnih.gov
Air (Particle-associated)≥10 days nih.gov

Transport and Partitioning

The movement and distribution of 1,2,4,6,9-PeCDD in the environment are largely dictated by its physicochemical properties, particularly its low water solubility and high lipophilicity.

1,2,4,6,9-PeCDD can be transported over long distances in the atmosphere. mdpi.com Its distribution between the gas phase and particulate matter is a critical factor in its atmospheric fate. nih.gov Due to its relatively low vapor pressure, a significant portion of 1,2,4,6,9-PeCDD in the atmosphere is adsorbed onto airborne particles. nih.gov This association with particles facilitates its removal from the atmosphere through wet and dry deposition. nih.gov

Wet deposition occurs when the particles are scavenged by precipitation (rain or snow), while dry deposition involves the settling of particles out of the air. The extent of local versus long-range transport depends on factors such as the height of the emission source and the size of the particles to which the dioxin is adsorbed. epa.gov

Once deposited onto land, 1,2,4,6,9-PeCDD exhibits very low mobility in soil. epa.gov This is due to its strong tendency to adsorb to soil organic matter. d-nb.infoecetoc.org The organic carbon-water (B12546825) partition coefficient (Koc) is a measure of this tendency, with higher values indicating stronger adsorption and lower mobility. ecetoc.orgca.gov For 2,3,7,8-TCDD, a mean log Koc of 7.39 has been reported for various soils, and it is expected that 1,2,4,6,9-PeCDD would have a similarly high Koc value. epa.gov

This strong adsorption means that 1,2,4,6,9-PeCDD is unlikely to leach into groundwater. epa.gov Instead, it tends to remain in the upper layers of the soil, where it can persist for long periods. epa.gov Any movement that does occur is often associated with the transport of soil particles through erosion. epa.gov

In aquatic environments, 1,2,4,6,9-PeCDD strongly partitions from the water column to sediments. epa.gov Its high octanol-water partition coefficient (Kow) and low water solubility drive this process. nih.govresearchgate.net The organic carbon content of the sediment is a key factor influencing the extent of partitioning, with higher organic carbon leading to greater accumulation of the compound in the sediment. d-nb.info

The sediment-water partition coefficient (often expressed as Koc) for dioxins is very high, indicating that the vast majority of the chemical in an aquatic system will be found in the sediment rather than dissolved in the water. epa.gov For TCDD in Lake Ontario sediment, a log Koc range of 7.25 to 7.59 has been measured. frontiersin.org This strong partitioning to sediment makes it a significant long-term sink for 1,2,4,6,9-PeCDD in aquatic ecosystems, where it can be available for uptake by benthic organisms.

Physicochemical Properties Influencing Environmental Partitioning
PropertyValue/CharacteristicSignificance
Water SolubilityVery lowLimits dissolution in water, promotes partitioning to organic phases.
Vapor PressureLowLeads to significant portion being particle-bound in the atmosphere.
Log Kow (Octanol-Water Partition Coefficient)HighIndicates strong lipophilicity and tendency to bioaccumulate and sorb to organic matter.
Log Koc (Organic Carbon-Water Partition Coefficient)High (e.g., ~7.39 for TCDD in soil)Indicates strong adsorption to soil and sediment organic carbon, leading to low mobility. epa.gov
Henry's Law Constant1.3 - 3.6 mol/(m³·Pa) for 1,2,4,6,9-PeCDDIndicates a tendency to partition from water to air, though this is counteracted by strong sorption to solids. henrys-law.org

Degradation Pathways

The environmental persistence of 1,2,4,6,9-Pentachlorodibenzo-p-dioxin (1,2,4,6,9-PeCDD) is significantly influenced by various degradation pathways that transform its chemical structure. These processes, broadly categorized into photolytic and biological mechanisms, are critical in determining the ultimate fate of this compound in the environment.

Photolytic Degradation Mechanisms

Photolysis, or the breakdown of compounds by light, is a major degradation process for polychlorinated dibenzo-p-dioxins (PCDDs) in the environment. This transformation can occur directly through the absorption of solar radiation or be mediated by other substances that act as photocatalysts.

Direct photolysis occurs when a molecule absorbs light energy, leading to its decomposition. For PCDDs, this process primarily involves the cleavage of carbon-chlorine (C-Cl) bonds, a mechanism known as reductive dechlorination. nih.gov The absorption of ultraviolet (UV) radiation excites the molecule, providing the energy necessary to break these bonds and sequentially remove chlorine atoms.

However, the efficiency of direct photolysis is highly dependent on the specific arrangement of chlorine atoms on the dioxin structure. Research indicates that dioxin congeners with chlorine atoms substituted in the 1,4,6, and 9 positions are more resistant to photolytic degradation compared to those substituted in the 2,3,7, and 8 positions. nih.gov This suggests that the specific isomer 1,2,4,6,9-PeCDD may exhibit a degree of persistence against direct photolysis. Studies investigating the degradation of highly chlorinated PCDDs have detected the formation of lesser-chlorinated dioxins as products, supporting the reductive dechlorination pathway. researchgate.net

Photocatalysis is a process where a substance, known as a photocatalyst, accelerates a photoreaction without being consumed. Titanium dioxide (TiO2) is a widely studied, effective photocatalyst for the degradation of persistent organic pollutants, including PCDDs. researchgate.netmdpi.comarabjchem.org When TiO2 is irradiated with UV light, it generates highly reactive oxygen species, particularly hydroxyl radicals (•OH). researchgate.net

The degradation mechanism in TiO2-mediated photocatalysis differs from direct photolysis. It is primarily initiated by the attack of these powerful hydroxyl radicals on the PCDD molecule. researchgate.net This can lead to the cleavage of the aromatic ring structure itself, rather than just the removal of chlorine atoms. researchgate.net Consequently, this process may not produce stable, lesser-chlorinated dioxin intermediates. researchgate.netnih.gov In some experimental setups, the direct photolysis of PCDDs in the absence of TiO2 was found to be negligible, whereas its presence led to successful degradation. researchgate.net

The rate of photocatalytic degradation is influenced by the degree of chlorination. Generally, the degradation rate decreases as the number of chlorine atoms on the dioxin molecule increases. nih.govresearchgate.net This is demonstrated by the varying half-lives of different PCDD congeners under experimental conditions.

Dioxin CongenerNumber of Chlorine AtomsHalf-life (hours)
Monochlorodibenzo-p-dioxin (MCDD)10.38
Tetrachlorodibenzo-p-dioxin (TCDD)40.71
Heptachlorodibenzo-p-dioxin (HpCDD)73.9
Octachlorodibenzo-p-dioxin (B131699) (OCDD)85.8

Data from a study on the photocatalytic degradation of various PCDDs on TiO2 films, illustrating the relationship between the degree of chlorination and degradation rate. researchgate.net

The effectiveness of photolytic degradation in the natural environment is subject to several conditions. In soil, photolysis is primarily a surface phenomenon, as UV light penetration is limited to the top few millimeters. nih.gov The half-life of dioxins in subsurface soil can be significantly longer than in the top layer. nih.gov

Biodegradation Processes

Biodegradation involves the transformation of chemical compounds by living organisms, primarily microorganisms. For highly chlorinated compounds like 1,2,4,6,9-PeCDD, this often occurs under anaerobic conditions.

In anaerobic (oxygen-deprived) environments such as river and estuarine sediments, specific microbial consortia can degrade PCDDs through a process called reductive dechlorination. nih.govnih.gov This biological process is a form of anaerobic respiration where bacteria use the chlorinated dioxin as an electron acceptor, removing a chlorine atom and replacing it with a hydrogen atom. clu-in.orgenviroforensics.com

This dechlorination is often a sequential process, where highly chlorinated congeners are progressively transformed into lesser-chlorinated ones. clu-in.org Studies on similar congeners provide insight into these pathways. For example, anaerobic enrichment cultures have been shown to dechlorinate 1,2,3,4-tetrachlorodibenzo-p-dioxin (B167077) (1,2,3,4-TetraCDD) at a lateral position to form 1,2,4-trichlorodibenzo-p-dioxin (B167082) (1,2,4-TriCDD), which is then further dechlorinated to 1,3-dichlorodibenzo-p-dioxin (B1616466) (1,3-DiCDD). nih.gov This process is significant because the removal of lateral chlorine atoms (at positions 2, 3, 7, or 8) can decrease the toxicity of the compound. nih.gov The dechlorination of 1,2,4,6,9-PeCDD would likely follow similar sequential steps, with microbes preferentially removing specific chlorine atoms based on their position.

Parent CompoundProcessObserved Product(s)Environmental Condition
1,2,3,4-Tetrachlorodibenzo-p-dioxinAnaerobic Reductive Dechlorination1,2,4-Trichlorodibenzo-p-dioxin, 1,3-Dichlorodibenzo-p-dioxinMethanogenic
2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605)Anaerobic Reductive DechlorinationTrichlorodibenzo-p-dioxins, Monochlorodibenzo-p-dioxinMethanogenic

Examples of anaerobic dechlorination pathways for related tetrachlorinated dioxin congeners, illustrating the sequential removal of chlorine atoms by microbial consortia. nih.govnih.gov

Aerobic Degradation Pathways

Information detailing the specific aerobic degradation pathways of this compound, including the initial enzymatic attacks, intermediate metabolites, and final breakdown products, is not available in the current scientific literature.

Microbial Community Dynamics in Dioxin Degradation

There is no specific information available regarding the microbial communities, including specific bacterial or fungal species, or the community dynamics involved in the degradation of this compound.

Ecotoxicological Considerations of 1,2,4,6,9 Pentachlorodibenzo P Dioxin and Dioxin Like Compounds

Ecological Effects in Terrestrial Ecosystems

In terrestrial environments, soil and sediments act as the primary reservoirs for dioxins. nih.govresearchgate.net Due to their low volatility and strong sorption to organic matter, these compounds can persist in soil for long periods. nih.gov From the soil, they can enter the terrestrial food web through several pathways.

Soil invertebrates and microorganisms are in direct contact with soil-bound dioxins. High levels of contamination can alter the composition and function of soil microbial communities, potentially impacting nutrient cycling. frontiersin.orgnih.gov Some microorganisms have the capacity to degrade dioxins, although this process is generally slow. nih.gov

Plants may accumulate small amounts of dioxins, primarily through the deposition of airborne particles onto leaf surfaces. Root uptake from soil is generally considered a minor pathway. The primary route of exposure for terrestrial herbivores is through the incidental ingestion of contaminated soil and sediment while grazing. The dioxins then accumulate in the animals' fatty tissues and can be transferred to predators. clu-in.org

Wildlife, particularly animals at the top of the food chain, are at risk from the biomagnification of dioxin-like compounds. Documented effects in terrestrial wildlife mirror those seen in laboratory animals and include reproductive failure, developmental abnormalities, and immunosuppression. nih.govfrontiersin.org Fish-eating birds, such as eagles and herons, have been particularly affected in contaminated areas, showing signs like eggshell thinning and deformities in chicks. researchgate.net Mammalian wildlife can also suffer from reproductive and developmental problems. nih.gov As with aquatic ecosystems, these toxic effects are driven by the 2,3,7,8-substituted congeners that activate the AhR. Therefore, 1,2,4,6,9-PeCDD is not considered a contributor to these adverse ecological outcomes in terrestrial ecosystems.

Impacts on Soil Microorganisms

Soils are significant reservoirs for dioxins and dioxin-like compounds, including 1,2,4,6,9-Pentachlorodibenzo-p-dioxin. frontiersin.org The presence of these persistent organic pollutants can significantly impact the diversity and functional characteristics of soil microbial communities. frontiersin.orgresearchgate.net Due to their structural stability and hydrophobicity, dioxins persist in ecosystems, leading to prolonged exposure for soil microorganisms. frontiersin.org

Research has shown that high concentrations of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) in soil can lead to a decrease in microbial biomass. nih.gov One study found an inverse relationship between the levels of PCDD/Fs and microbial populations, as measured by direct cell counting and quinone profiling. nih.gov The composition of microbial communities has also been observed to differ between heavily and lightly polluted soils. nih.gov

Despite the toxicity of these compounds, some soil microorganisms have demonstrated the ability to degrade dioxins. nih.gov Certain bacterial strains can utilize dioxins as a carbon and energy source, effectively dechlorinating them. nih.gov For instance, laboratory-scale experiments have identified bacterial strains, such as Bacillus megaterium and Pseudomonas stutzeri, that can grow on 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD) as their sole carbon source. frontiersin.org The presence of dioxin-degrading genes in these bacteria underscores their potential role in the bioremediation of contaminated soils. frontiersin.org

The impact of dioxin contamination on soil microbial communities is a critical area of ecotoxicological research, as these microorganisms are fundamental to soil health and the detoxification of harmful chemicals. frontiersin.org

Table 1: Impact of PCDD/F Concentration on Soil Microbial Diversity Indices

SitePCDD/F LevelShannon-Weaver Index (H)Richness Index (D)Margalef Index (DMg)
A1Low2.513.84.78
A2Low2.513.84.78
CHigh1.494.01.92
DHigh1.494.01.92
Data sourced from a study on microbial diversity in PCDD/F contaminated soils. frontiersin.org

Effects on Terrestrial Flora

Dioxin-like compounds, including this compound, can enter terrestrial food chains through the contamination of plants. nih.gov Atmospheric deposition is a primary pathway for these compounds to reach plant surfaces and the surrounding soil. nih.gov It is estimated that approximately 5% of aerially deposited dioxin-like compounds are retained on plants, with the remaining 95% reaching the soil. nih.gov

Once in the soil, these compounds can be taken up by plants, although the extent of this uptake can be influenced by factors such as soil contamination levels. nih.gov Modeling studies have suggested that the volatilization of PCDDs from soil and subsequent deposition onto vegetation is a significant pathway primarily in highly contaminated soils. nih.gov Dust containing these compounds can also settle on plant surfaces. nih.gov

While the direct toxic effects of this compound on a wide range of terrestrial flora are not extensively detailed in readily available literature, the contamination of vegetation is a crucial step in the bioaccumulation of these compounds in the terrestrial food web. nih.gov Plants contaminated with dioxin-like compounds, when consumed by herbivores, become a primary source of exposure for these animals. nih.gov

Some plant species have been investigated for their potential role in the rhizoremediation of dioxin-contaminated soils. For example, a study demonstrated that Festuca arundinacea (tall fescue) could significantly reduce the concentrations of nearly all 17 major PCCD/F congeners in soil over 18 months. acs.org This suggests that certain plants can stimulate the biodegradation of these persistent pollutants in the soil. acs.org

Table 2: Reduction of PCDD/F Congeners in Soil by Festuca arundinacea

CongenerHalf-Life (Years) in the presence of F. arundinacea
2,3,7,8-TCDD2.54
1,2,3,7,8-PeCDDp < 0.1
1,2,3,7,8,9-HxCDDp > 0.1
OCDDp > 0.1
Data reflects the significant reduction (p < 0.05 unless otherwise noted) of PCDD/F congeners. acs.org

Analytical Methodologies for 1,2,4,6,9 Pentachlorodibenzo P Dioxin Quantification in Environmental Samples

Sample Collection and Preparation Techniques

The initial stages of sample collection and preparation are critical for ensuring the reliability and accuracy of the final analytical result. These steps are designed to obtain a representative sample and to isolate the target analytes from interfering matrix components.

The method of sample collection varies significantly depending on the environmental medium being investigated.

Air: Air sampling for PCDDs typically involves high-volume samplers that draw large quantities of air (e.g., 325-400 m³) over a 24-hour period. well-labs.com The sampling train consists of a glass or quartz fiber filter to capture particle-bound PCDDs, followed by a solid adsorbent trap, commonly containing polyurethane foam (PUF) or XAD-2 resin, to collect vapor-phase compounds. well-labs.commpcb.gov.innih.gov

Water: Due to the low solubility of PCDDs in water, large sample volumes are required. Grab samples, often one liter or more, are collected in amber glass bottles with Teflon®-lined caps (B75204) to prevent photodegradation and contamination. ca.gov Sampling should occur upstream of any potential dilution sources to obtain a representative sample of background levels. ca.gov

Soil and Sediment: Soil and sediment samples are typically collected as grab samples from the surface layer (e.g., 0-5 cm depth). researchgate.net Tools such as stainless steel trowels are used to avoid contamination. researchgate.net Samples are placed in clean glass jars with Teflon®-lined lids and stored in the dark to prevent degradation. researchgate.net For analysis, samples are often air-dried and sieved to isolate finer particles where contaminants tend to adsorb. researchgate.net

Biota: In biological tissues, PCDDs bioaccumulate in fatty tissues. Therefore, samples of fish, wildlife, or human tissues are collected and often dissected to isolate specific organs or fatty portions for analysis. Samples are frozen to prevent degradation prior to extraction.

Table 1: Environmental Matrix-Specific Sampling Considerations
Environmental MatrixCollection MethodKey Considerations
AirHigh-volume sampling with a filter and adsorbent trap (e.g., XAD-2 resin). well-labs.commpcb.gov.inRequires large sample volumes over extended periods (e.g., 24 hours) to achieve detection limits. well-labs.com Differentiates between particulate and vapor phases.
WaterLarge volume grab sampling in amber glass bottles. ca.govLow analyte concentration necessitates large volumes. Amber glass and Teflon®-lined caps prevent photodegradation and contamination. ca.gov
Soil/SedimentSurface layer (0-5 cm) grab samples using stainless steel tools. researchgate.netContaminants are often bound to organic matter and fine particles. Samples are typically dried and sieved before analysis. researchgate.net
BiotaCollection of specific tissues (especially fatty tissues).Analytes bioaccumulate in lipids. Samples must be kept frozen to prevent enzymatic degradation.

Once collected, the target compounds must be extracted from the sample matrix. The choice of extraction method depends on the sample type.

Soxhlet Extraction: This is a traditional and widely used reference method for solid matrices like soil, sediment, fly ash, and air sampling media. researchgate.netthermofisher.com It involves continuous extraction with an organic solvent (e.g., toluene (B28343) or a hexane (B92381)/acetone mixture) over an extended period (16-24 hours). nih.govthermofisher.com While effective, it is time-consuming and requires large volumes of solvent. thermofisher.com

Pressurized Fluid Extraction (PFE) / Accelerated Solvent Extraction (ASE): PFE is a more modern technique that uses elevated temperatures and pressures to extract analytes from solid samples. thermofisher.com This method significantly reduces extraction time (typically less than 30 minutes) and solvent consumption compared to Soxhlet, while providing comparable or superior extraction efficiency. thermofisher.com

Liquid-Liquid Extraction (LLE): This technique is primarily used for water samples. The water sample is mixed with an immiscible organic solvent (e.g., hexane or dichloromethane), and the PCDDs partition into the organic phase, which is then collected for further processing. nih.gov

Table 2: Comparison of Common Extraction Procedures
Extraction MethodApplicable MatricesAdvantagesDisadvantages
Soxhlet ExtractionSoil, Sediment, Air Filters/Sorbents, BiotaWell-established, exhaustive extraction. researchgate.netTime-consuming (16-24 hours), large solvent volume required. thermofisher.com
Pressurized Fluid Extraction (PFE/ASE)Soil, Sediment, Air Filters/Sorbents, BiotaFast ( < 30 min), low solvent consumption, automated. thermofisher.comRequires specialized equipment.
Liquid-Liquid Extraction (LLE)WaterSimple, effective for liquid samples.Can form emulsions, requires large solvent volumes for large water samples.

Environmental extracts are complex mixtures containing numerous compounds that can interfere with PCDD analysis. Therefore, a multi-step clean-up process is essential to isolate the target analytes.

The process typically begins with a bulk removal of interferences. For example, extracts from fatty tissues are often treated with concentrated sulfuric acid to digest lipids. nih.gov This is followed by a series of column chromatography steps using different adsorbents to separate PCDDs from other classes of compounds. nih.gov

A common sequence involves:

Silica Gel Column: Often modified with layers of sulfuric acid, potassium hydroxide, and silver nitrate (B79036). The acid layers remove oxidizable compounds and basic interferences, the base layer removes acidic compounds, and the silver nitrate layer removes sulfur-containing compounds.

Alumina Column: This step separates PCDDs from compounds like polychlorinated biphenyls (PCBs). nih.gov

Carbon Column: A porous graphite (B72142) carbon or Florisil column is highly effective for isolating planar molecules like PCDDs from non-planar interferences. researchgate.netnih.gov The PCDDs are strongly adsorbed to the carbon and can be selectively eluted.

This rigorous, multi-step process is necessary to produce a final extract that is clean enough for instrumental analysis. env.go.jp

Chromatographic Separation Techniques

The final analytical step involves separating the individual PCDD congeners from each other before detection, which is crucial for isomer-specific quantification.

High-Resolution Gas Chromatography (HRGC) is the standard technique for the separation of PCDD congeners. chromatographyonline.comepa.gov HRGC utilizes long, narrow capillary columns to provide the high separation efficiency required to resolve the many isomers. chromatographyonline.com The gas chromatograph is coupled to a mass spectrometer, typically a high-resolution mass spectrometer (HRMS), for detection. The combination of HRGC-HRMS is considered the "gold standard" for dioxin analysis, providing the necessary selectivity and sensitivity to detect these compounds at extremely low levels. env.go.jp

The choice of capillary column is the most critical factor in achieving the separation of 1,2,4,6,9-PeCDD from other pentachlorinated isomers and other PCDDs. kisti.re.kr Several parameters are optimized to achieve the required resolution:

Stationary Phase: The inner coating of the column determines its selectivity. For PCDD analysis, non-polar or mid-polar stationary phases, such as those containing 5% phenyl polysiloxane (e.g., DB-5ms), are commonly used. nih.govlabicom.cz These phases separate compounds based largely on their boiling points and subtle differences in molecular shape. labicom.cz

Column Length: Longer columns provide more theoretical plates and thus better resolution. Columns of 50-60 meters are standard for dioxin analysis. chromatographyonline.comthermofisher.com Doubling the column length can improve resolution by a factor of about 1.4. glsciences.com

Internal Diameter (I.D.): Narrow-bore columns (e.g., 0.25 mm I.D.) provide higher efficiency and sharper peaks compared to wider-bore columns. chromatographyonline.com This is the most common I.D. used for this type of analysis.

Film Thickness: A thinner stationary phase film (e.g., 0.25 µm) generally results in sharper peaks and allows for higher operating temperatures. thermofisher.comglsciences.com

The goal of optimization is to separate the toxic 2,3,7,8-substituted congeners from all other isomers, which is a regulatory requirement in many jurisdictions. chromatographyonline.com While no single column can resolve all 210 PCDD and PCDF congeners, specific columns are chosen for their proven ability to separate the key toxic isomers. chromatographyonline.comepa.gov

Table 3: Capillary Column Parameters and Their Impact on Separation
ParameterTypical Value for Dioxin AnalysisImpact on Separation
Stationary Phase5% Phenyl Polysiloxane (or similar)Primary factor for selectivity; separates based on polarity and molecular shape.
Column Length50-60 mLonger length increases resolution but also analysis time. chromatographyonline.comglsciences.com
Internal Diameter (I.D.)0.25 mmNarrower I.D. increases separation efficiency (sharper peaks). chromatographyonline.com
Film Thickness0.25 µmThinner films lead to sharper peaks and higher maximum operating temperatures. thermofisher.comglsciences.com

Mass Spectrometric Detection and Quantification

Mass spectrometry, particularly when coupled with high-resolution gas chromatography (HRGC), is the definitive analytical technique for the determination of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). nih.gov This is due to the high selectivity and sensitivity required to measure these compounds at trace levels in complex environmental matrices. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a critical tool for the analysis of 1,2,4,6,9-Pentachlorodibenzo-p-dioxin. It is employed to achieve the very low detection limits necessary for environmental monitoring and to differentiate the target analyte from a multitude of potentially interfering compounds present in sample extracts. nih.govdocumentsdelivered.com The defining characteristic of HRMS is its ability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places. This resolving power, often set at a minimum of 10,000 (10% valley definition), allows for the separation of ions with very similar nominal masses. well-labs.com

For instance, the molecular ion of a pentachlorodibenzo-p-dioxin has a different exact mass than a fragment ion from a polychlorinated biphenyl (B1667301) (PCB) or another co-extractable compound that may have the same nominal mass. HRMS can resolve these signals, thereby eliminating false positives and ensuring accurate quantification. well-labs.com The use of HRGC/HRMS is stipulated in many standard regulatory methods, such as EPA Method 1613B and Method 8290A, solidifying its role as the gold standard for trace-level dioxin analysis. well-labs.comwell-labs.comfederalregister.gov The combination of chromatographic separation with high-resolution mass analysis provides the specificity needed for congener-specific quantification. nih.gov

Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is the most accurate and precise method for quantifying this compound. This technique is a cornerstone of definitive methods like EPA Method 1613. well-labs.comepa.gov The fundamental principle of IDMS involves adding a known quantity of an isotopically labeled analogue of the target analyte to the sample prior to any extraction or cleanup steps. well-labs.comepa.gov For pentachlorodibenzo-p-dioxins, this would typically be a ¹³C₁₂-labeled version of a PeCDD congener. epa.gov

This labeled compound, often referred to as an internal standard, is chemically identical to the native (unlabeled) analyte and therefore behaves in the same manner throughout the entire analytical process, including extraction, cleanup, and chromatographic separation. epa.gov Any loss of the native analyte during sample preparation will be matched by a proportional loss of the labeled internal standard.

During the final HRMS analysis, the instrument measures the response ratio of the native analyte to the labeled internal standard. epa.gov Since the amount of the labeled standard added is known, the concentration of the native this compound in the original sample can be calculated with high accuracy, as the ratio measurement effectively cancels out any variations in recovery. well-labs.com This approach corrects for procedural losses and matrix effects, leading to robust and reliable quantification.

Selected Ion Monitoring (SIM) Approaches

Selected Ion Monitoring (SIM) is a data acquisition mode used in mass spectrometry to enhance the sensitivity of the analysis for this compound. epa.govmdpi.com Instead of scanning the entire mass spectrum, the mass spectrometer is programmed to detect only a few specific, pre-selected m/z values that are characteristic of the target analyte and its labeled internal standard. epa.gov

For a pentachlorodibenzo-p-dioxin, the instrument would monitor for the most abundant ions in the molecular ion cluster, which arise due to the natural isotopic distribution of chlorine (³⁵Cl and ³⁷Cl). sigmaaldrich.com By focusing the detector's time and resources on just these few characteristic ions, the signal-to-noise ratio is significantly improved compared to a full-scan acquisition. mdpi.com This results in much lower detection limits, which are essential for measuring the trace quantities of dioxins typically found in environmental samples. nih.gov The SIM approach is a fundamental component of nearly all standard methods for dioxin quantification, including both low-resolution (LRMS) and high-resolution (HRMS) mass spectrometry techniques. well-labs.comepa.gov

Quality Assurance and Quality Control in Dioxin Analysis

Rigorous quality assurance (QA) and quality control (QC) protocols are essential to ensure that data generated from the analysis of this compound are reliable, defensible, and of known quality. These measures encompass all stages of the analytical process, from sample collection to final data reporting.

Method Detection Limits and Quantification Limits

The Method Detection Limit (MDL) and Minimum Quantification Level (MQL), also known as the Limit of Quantification (LOQ), are key performance metrics in the analysis of this compound. The MDL is defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. epa.gov It is typically determined by analyzing multiple replicates of a sample spiked at a concentration near the expected limit of detection. epa.gov

The MQL or LOQ represents the lowest concentration of an analyte that can be quantitatively determined with a stated, acceptable level of precision and accuracy. epa.gov The detection and quantification limits for dioxin analysis are highly dependent on the sample matrix, the level of interferences, and the specific analytical instrumentation used. well-labs.com However, the use of HRGC/HRMS allows for exceptionally low limits, often in the parts-per-quadrillion (pg/L) range for water samples and low parts-per-trillion (pg/g) range for solids and tissues. well-labs.comwell-labs.com

Table 1: Representative Method Detection and Quantification Limits for Pentachlorodibenzo-p-dioxins (PeCDD) in Various Matrices Note: These are typical values for PeCDD congeners as reported in standard methods and scientific literature; limits for the specific 1,2,4,6,9- isomer are expected to be in a similar range.

MatrixMethod Detection Limit (MDL)Limit of Quantification (LOQ/MQL)
Water~10 pg/L~20 pg/L
Soil/Sediment~0.1 - 1.0 pg/g~0.2 - 2.0 pg/g
Biological Tissue~0.1 - 1.0 pg/g~0.2 - 2.0 pg/g
Flue Gas Extract~0.02 ng/m³~0.05 ng/m³

Data synthesized from information in references well-labs.comwell-labs.comrivm.nluliege.be.

Inter-Laboratory Comparison and Validation Studies

Inter-laboratory comparison and validation studies are a critical component of external quality assurance for laboratories analyzing this compound. eurofins.de These studies, also known as proficiency tests or round-robin studies, involve multiple laboratories analyzing identical, homogenous samples to assess the state of the art in dioxin measurement and evaluate individual laboratory performance. rivm.nlunit.no

The objectives of such studies are to:

Provide laboratories with an objective measure of their data quality. unit.no

Assess the between-laboratory reproducibility and comparability of analytical results. rivm.nlunit.no

Validate analytical methods and demonstrate their suitability for specific matrices. clu-in.org

In a typical study, a central organizer distributes blind samples (e.g., spiked oils, certified reference materials, or naturally contaminated sediments) to participating laboratories. unit.noclu-in.org Each laboratory analyzes the samples using their standard operating procedures. The results are then compiled and statistically analyzed to determine consensus values and evaluate each laboratory's performance, often through metrics like z-scores. unit.no Consistent and successful participation in these studies demonstrates a laboratory's competence and the reliability of its analytical methods. eurofins.de The results of these comparisons have shown that for dioxin analysis in various matrices, the relative standard deviation between competent laboratories is often in the range of 10-25%. rivm.nlunit.no

Table 2: Example Framework for an Inter-Laboratory Comparison Study on Dioxins

ParameterDescriptionExample
Organizer An independent, recognized body (e.g., national public health institute, reference laboratory).Norwegian Institute of Public Health ("Folkehelsa Studies") eurofins.de
Participants A group of expert laboratories from multiple countries.87 laboratories from 28 countries unit.no
Sample Matrices Homogenized materials relevant to environmental or food monitoring.Reindeer meat, herring filet, cod liver oil, flue gas extracts rivm.nlunit.no
Target Analytes A defined list of PCDD/PCDF congeners, including PeCDDs.All seventeen 2,3,7,8-substituted PCDDs/PCDFs unit.no
Performance Metric Statistical evaluation of results against a consensus value.Z-scores, Relative Standard Deviation (RSD) rivm.nlunit.no
Typical Outcome Assessment of overall measurement comparability and accuracy.Inter-laboratory RSD of ~15% for flue gas extracts rivm.nl

Data synthesized from information in references rivm.nleurofins.deunit.no.

Application of Toxicity Equivalency Factors (TEFs) in Analytical Reporting

The quantification of this compound and other dioxin-like compounds in environmental samples presents a unique challenge for risk assessment. Environmental samples typically contain complex mixtures of various polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), each exhibiting a different degree of toxicity. greenfacts.org To address this complexity, the scientific and regulatory communities have developed the Toxic Equivalency Factor (TEF) methodology to standardize the risk assessment of these mixtures. ornl.govnih.gov

The TEF concept is a component mixture method that expresses the toxicity of individual dioxin-like compounds relative to the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD). greenfacts.orgornl.gov By definition, 2,3,7,8-TCDD is assigned a TEF of 1.0. ornl.gov Other congeners are assigned TEF values as fractions of 2,3,7,8-TCDD's toxicity based on a comprehensive review of scientific data. cdc.goveurofins.de This approach is based on the understanding that the toxicity of these compounds is primarily mediated through binding to the aryl hydrocarbon (Ah) receptor. greenfacts.orgnih.gov

A crucial aspect of the TEF system is that TEFs are only assigned to congeners with chlorine atoms in the 2, 3, 7, and 8 positions, as this lateral substitution is a key determinant of Ah receptor binding and subsequent "dioxin-like" toxicity. nih.govpacificrimlabs.com Consequently, a compound such as This compound , which lacks the 2,3,7,8-substitution pattern, is not considered to have dioxin-like toxicity and is therefore not assigned a TEF value by international bodies like the World Health Organization (WHO). ornl.govpacificrimlabs.com

The formula for calculating the TEQ is as follows: TEQ = Σ (Cᵢ × TEFᵢ) Where:

Cᵢ is the concentration of the individual dioxin-like congener i.

TEFᵢ is the Toxic Equivalency Factor for congener i.

This calculation results in a single value that represents the total 2,3,7,8-TCDD toxic equivalence of the entire mixture, simplifying risk communication and regulatory decision-making. epa.govnih.gov When an environmental sample is analyzed, the concentration of this compound may be reported, but it is not included in the TEQ calculation because it has a TEF of zero (or more accurately, no assigned TEF).

The TEF values have been periodically re-evaluated by the WHO and other bodies based on new scientific evidence, leading to different sets of TEFs over the years (e.g., WHO-1998, WHO-2005, WHO-2022). nih.govnih.gov It is therefore essential for analytical reports to specify which TEF scheme was used for the TEQ calculation. greenfacts.org

The following table lists the WHO-2005 TEFs for human health risk assessment for PCDD congeners. Note the absence of non-2,3,7,8-substituted congeners like this compound.

Table 1: WHO-2005 Toxicity Equivalency Factors (TEFs) for Polychlorinated Dibenzo-p-dioxins (PCDDs)

To illustrate the application in analytical reporting, consider the following hypothetical data from an environmental soil sample.

Table 2: Example TEQ Calculation for a Hypothetical Soil Sample

In this example, although this compound was detected at a concentration of 50 ng/kg, it does not contribute to the total TEQ of the sample. The final reported TEQ of 26.5 ng/kg reflects the combined dioxin-like toxicity of only the 2,3,7,8-substituted congeners. This underscores the critical role of the TEF methodology in focusing risk assessment on the congeners of highest toxicological concern.

Table of Compound Names Mentioned

Remediation Strategies for 1,2,4,6,9 Pentachlorodibenzo P Dioxin Contaminated Sites

Bioremediation Approaches

Bioremediation is an environmentally friendly and cost-effective technology that utilizes microorganisms and plants to degrade or detoxify hazardous substances like 1,2,4,6,9-Pentachlorodibenzo-p-dioxin. nih.gov This approach leverages natural biological processes to break down complex, toxic compounds into simpler, less harmful ones. nih.govneptjournal.com The primary mechanisms involve the metabolic or enzymatic activities of indigenous or introduced organisms. neptjournal.com The effectiveness of bioremediation depends on factors such as the concentration and toxicity of the contaminant, the specific microorganisms involved, and the characteristics of the contaminated soil. neptjournal.com

Bioaugmentation involves introducing specific, pre-selected microbial strains or consortia into a contaminated environment to enhance the degradation of target pollutants. tpsgc-pwgsc.gc.ca This technique is particularly useful when the indigenous microbial population lacks the capability to effectively break down a specific contaminant like this compound. The goal is to supplement the existing microbial community with organisms that have proven degradative capabilities. tpsgc-pwgsc.gc.ca

Research has shown that certain bacteria, such as those from the genus Sphingomonas, are capable of degrading various dioxin congeners. nih.govfrontiersin.org For instance, Sphingomonas wittichii RW1 has been identified as a key player in dioxin biodegradation. nih.govfrontiersin.org In some remediation strategies, a mixed culture containing Dehalococcoides ethenogenes strain 195 has been used to enhance the dechlorination of PCDDs in contaminated sediments. oup.comoup.comnih.gov This process often involves injecting the microbial cultures into the contaminated soil or groundwater. tpsgc-pwgsc.gc.ca The success of bioaugmentation relies on the careful selection of microorganisms that can adapt to site-specific conditions and effectively metabolize the target compounds.

Table 1: Examples of Microorganisms Used in Bioaugmentation for Dioxin Degradation

Microorganism/Consortium Target Compound(s) Key Findings Reference(s)
Dehalococcoides ethenogenes strain 195 Polychlorinated dibenzo-p-dioxins (PCDDs) Enhanced dechlorination in sediment microcosms. oup.com, oup.com, nih.gov
Sphingomonas wittichii RW1 Dioxins Identified as a potent dioxin-degrading bacterium. nih.gov, frontiersin.org
Nocardioides aromaticivorans Dioxins Shows dioxin biodegradation capabilities. nih.gov, frontiersin.org
Rhodococcus sp. strain HA01 Dioxins Implicated in the biodegradation of dioxins. nih.gov, frontiersin.org

Biostimulation Strategies

Biostimulation aims to enhance the activity of native microbial populations already present in contaminated sites by adding nutrients, electron donors, or other growth-limiting substances. nih.govremittancesreview.com This approach creates more favorable environmental conditions for the indigenous microorganisms to carry out the degradation of pollutants. remittancesreview.com It is a common strategy for treating soils and groundwater contaminated with a range of organic pollutants, including chlorinated compounds. remittancesreview.com

For PCDD-contaminated sediments, studies have shown that stimulating native dechlorinating bacteria can be an effective remediation strategy. oup.com The addition of electron donors and specific halogenated "priming" compounds can significantly enhance the rate and extent of dechlorination. oup.comnih.gov For example, the addition of 1,2,3,4-tetrachlorobenzene (B165215) (1,2,3,4-TeCB) has been observed to enrich Dehalococcoides-like bacteria, which are key players in the reductive dechlorination of PCDDs. nih.gov This suggests that biostimulation can promote the growth of specific, beneficial microbial populations that are indigenous to the contaminated site. oup.com Combining biostimulation with bioaugmentation may offer a synergistic approach to remediating sites contaminated with PCDDs. oup.com

Phytoremediation is a green technology that uses plants to clean up contaminated environments. nih.govmdpi.com The mechanisms involved include the uptake and accumulation of contaminants, transformation into less toxic substances, and the stimulation of microbial degradation in the root zone (rhizosphere). nih.govnih.gov While highly hydrophobic molecules like PCDDs are less responsive to bioremediation than other pollutants, phytoremediation presents new possibilities for reducing the risks associated with them. nih.gov

Studies have investigated the potential of various plant species to remediate dioxin-contaminated soil. For instance, zucchini (Cucurbita pepo) cultivars have been shown to accumulate dioxin-like compounds from weathered soil. researchgate.net Another study demonstrated that the association of white clover (Trifolium repens L.) with a dibenzofuran-degrading bacterium, Comamonas sp. strain KD7, could enhance the degradation of dioxins in the soil. researchgate.net The presence of the plant appeared to significantly boost the reduction of the contaminant, suggesting that the plant acts as a carrier and promoter for the dioxin-degrading bacteria in the rhizosphere. researchgate.net Research using Festuca arundinacea (tall fescue) also showed a significant reduction in the concentration of 17 different PCDD/F congeners in soil by approximately 20%. acs.org

Table 2: Plant Species Investigated for Phytoremediation of Dioxin-Contaminated Soil

Plant Species Cultivar(s) Key Findings Reference(s)
Zucchini (Cucurbita pepo) 'Patty Green', 'Black Beauty', 'Gold Rush' Cultivated on weathered dioxin-contaminated soil and analyzed for uptake of dioxin-like compounds. researchgate.net
White Clover (Trifolium repens L.) Not specified Used in combination with Comamonas sp. strain KD7 to enhance dioxin degradation in the rhizosphere. researchgate.net

Composting-Mediated Degradation

Composting is a bioremediation process where contaminated soil is mixed with organic materials, such as food or yard waste, to stimulate microbial activity and promote the breakdown of pollutants. neptjournal.comnih.gov The process typically involves four phases: mesophilic, thermophilic, cooling, and maturation, each characterized by different temperatures and microbial communities. nih.gov The high temperatures reached during the thermophilic phase can increase the bioavailability of contaminants, while the diverse microbial population, including bacteria and fungi, carries out the degradation. nih.gov

Co-composting has been shown to be an effective method for remediating dioxin-contaminated soils. neptjournal.com Studies have demonstrated significant degradation of PCDD/Fs under aerobic co-composting conditions. For example, one study using food waste as the organic substrate achieved a 75% degradation of PCDD/Fs after 42 days of composting. researchgate.net Another study reported an 81% removal efficiency in 35 days using bacteria from aerobic composting. neptjournal.com The bacterial communities involved are often dominated by phyla such as Proteobacteria, Actinobacteria, Bacteroidetes, and Firmicutes, with the genus Bacillus being particularly prominent. researchgate.net The efficiency of composting depends on maintaining optimal conditions for microbial metabolism, including temperature, moisture, pH, and nutrient levels. neptjournal.com

Table 3: Research Findings on Composting-Mediated Degradation of PCDD/Fs

Study Composting Method Duration Degradation Efficiency Key Microbial Phyla Reference(s)
Huang et al. (2019) Aerobic co-composting with food waste 42 days ~75% Proteobacteria, Actinobacteria, Bacteroidetes, Firmicutes researchgate.net
Tran et al. (2020) Aerobic composting 35 days 81% Bacilli, Actinobacteria, Clostridia, Gammaproteobacteria, Alphaproteobacteria neptjournal.com

Enzymatic Bioremediation Mechanisms

Enzymatic bioremediation focuses on the use of specific enzymes, often derived from microorganisms, to transform or degrade pollutants. iipseries.org For persistent compounds like PCDDs, extracellular enzymes produced by ligninolytic fungi, also known as white-rot fungi, are of particular interest. vu.nl These fungi secrete powerful, non-specific enzymes to break down lignin (B12514952) in wood, and these same enzymes can also degrade a wide range of recalcitrant pollutants. vu.nl

The primary enzyme groups involved in the degradation of dioxins are lignin peroxidases (LiP), manganese peroxidases (MnP), and laccases. vu.nl For instance, the fungus Phanerochaete chrysosporium produces LiP and MnP, which are involved in the degradation of 2,7-Dichlorodibenzo-p-dioxin (2,7-DCDD). vu.nl More recently, research has focused on the role of laccases. A study on the fungus Rigidoporus sp. FMD21 found that its crude extracellular enzyme extract, mainly consisting of laccase, could degrade 77.4% of 2,3,7,8-TCDD within 36 days. vu.nl The proposed degradation mechanism involves the cleavage of the diaryl ether bond in the dioxin molecule, breaking it down into simpler, less toxic compounds like 3,4-dichlorophenol. vu.nl This enzymatic approach holds promise for developing targeted remediation technologies for dioxin-contaminated sites. iipseries.org

Photodegradation Technologies

Photodegradation, or photolysis, is a remediation technology that uses light energy to break down chemical compounds. nih.gov For PCDDs, this process typically involves exposure to near-UV light. nih.gov The degradation can occur through direct photolysis, where the molecule itself absorbs light energy, or through photocatalytic processes, where a semiconductor material like titanium dioxide (TiO₂) acts as a catalyst to accelerate the reaction under UV irradiation. nih.gov

Studies on the photodegradation of various PCDD congeners have shown that it follows pseudo-first-order kinetics. nih.gov The rate of degradation is influenced by the wavelength of the light and the degree of chlorination of the dioxin molecule. nih.govnih.gov For example, the photocatalytic process using UV/TiO₂ has been found to be significantly faster than direct photolysis for the same chlorinated PCDDs. nih.gov The degradation rate tends to decrease as the number of chlorine atoms on the dioxin molecule increases. nih.gov The primary pathway for degradation involves reductive dechlorination, where chlorine atoms are sequentially removed from the molecule, leading to the formation of less chlorinated and therefore less toxic dioxin congeners. nih.govnih.gov For example, the proposed pathway for 1,2,3,6,7,8-HxCDD degradation is via 1,2,3,7,8-PeCDD to 2,3,7,8-TCDD. nih.gov

Table 4: Summary of Photodegradation Studies on PCDDs

Compound Technology Light Source Key Findings Reference(s)
1,2,3,4-Tetrachlorodibenzo-p-dioxin (B167077) (1,2,3,4-TCDD) Direct Photolysis Near UV light (269-325 nm) Followed pseudo-first-order kinetics; dechlorination is a minor pathway. nih.gov
2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD) UV/TiO₂ Photocatalysis 365 nm UV Reaction rate constant of 0.3256 h⁻¹. nih.gov

UV-Assisted Photodegradation

UV-assisted photodegradation is a remediation process that utilizes ultraviolet (UV) light to break down contaminant molecules. For chlorinated compounds like dioxins, this process typically involves dechlorination, where chlorine atoms are removed from the molecule, leading to less toxic derivatives. The photolysis of dioxins is influenced by the wavelength of the UV light and the medium in which the compound is present.

Research on the photodegradation of 1,2,3,4-tetrachlorodibenzo-p-dioxin (1,2,3,4-TCDD) in a hexane (B92381) solution under near-UV light (269 nm to 325 nm) demonstrated that the degradation reaction follows pseudo-first-order kinetics. nih.gov The highest degradation rate was observed at a wavelength of 310 nm. nih.gov The rate constants at 310 nm and 269 nm were found to be 8 x 10⁻⁴ mJ⁻¹ and 5 x 10⁻⁴ mJ⁻¹, respectively. nih.gov The study also identified trichloro- and dichloro-dibenzo-p-dioxins as byproducts, indicating that dechlorination is a key pathway in the photolytic process. nih.gov

Another study focusing on direct photolysis of 1,2,3,6,7,8-hexachlorodibenzo-p-dioxin (B1198213) (HxCDD) identified 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD) and 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) as intermediate products, confirming that the degradation proceeds through the loss of chlorine atoms. nih.gov

Photocatalytic Degradation with Nanomaterials (e.g., TiO₂)

Photocatalytic degradation enhances the photodegradation process by introducing a semiconductor catalyst, most commonly titanium dioxide (TiO₂). When TiO₂ is irradiated with UV light, it generates highly reactive oxygen species, such as hydroxyl radicals, which can non-selectively degrade organic pollutants. This method has proven effective for a wide range of polychlorinated dibenzo-p-dioxins (PCDDs).

Studies have shown that TiO₂-mediated photocatalysis can successfully degrade various dioxin congeners, including those with a high number of chlorine atoms. researchgate.net The degradation rates are generally observed to follow first-order reaction kinetics and are inversely related to the number of chlorine substituents on the dioxin molecule. nih.govresearchgate.net For instance, the photocatalytic process is significantly faster than direct photolysis for the same chlorinated PCDDs. nih.gov

The effectiveness of this technology has been demonstrated in soil remediation. The decomposition of 2,3,7,8-TCDD in contaminated soil was significantly enhanced by the presence of nanoscale anatase TiO₂ (nTiO₂) on the soil surface under UV illumination (350-400 nm). nih.gov A removal efficiency of up to 79.6% was achieved in experiments combining intermittent and continuous UV exposure with nTiO₂ application. nih.gov

Photocatalytic Degradation Rates of Various PCDD Congeners with TiO₂
PCDD CongenerNumber of Chlorine AtomsHalf-life (hours)
Monochlorodibenzo-p-dioxin (MCDD)10.38
Tetrachlorodibenzo-p-dioxin (TCDD)40.71
Heptachlorodibenzo-p-dioxin (HpCDD)73.9
Octachlorodibenzo-p-dioxin (B131699) (OCDD)85.8

Data sourced from a study on the photocatalytic degradation of PCDDs on TiO₂ films. researchgate.net

Optimization of Photoreactor Conditions

The efficiency of photocatalytic degradation is dependent on several operational parameters of the photoreactor. Optimizing these conditions is crucial for achieving high degradation rates and ensuring the complete mineralization of the target compound. Key parameters include light intensity, catalyst loading (coating weight), pH, and the concentration of the pollutant.

Research indicates that degradation rates increase with light intensity up to a certain saturation point. researchgate.net Similarly, the amount of TiO₂ catalyst affects the reaction rate; the rate increases with the catalyst coating weight up to an optimal level, beyond which the effect plateaus. researchgate.net For the degradation of PCDDs on TiO₂ films, the rate was found to increase with light intensity up to 2 mW/cm² and with TiO₂ coating weights up to 200 μg/cm². researchgate.net

Response surface methodology (RSM) is a statistical tool used to optimize complex processes. In a study on an intimately coupled photocatalysis and biodegradation reactor, RSM was used to find the optimal operating conditions, including carrier volume ratio and light intensity, to achieve nearly 98% removal of the target pollutant. nih.gov Such optimization approaches are essential for the practical and large-scale application of photoreactors in remediating dioxin-contaminated sites.

Other Advanced Remediation Technologies

Thermal Destruction Methods (e.g., Incineration, Thermal Desorption, Vitrification)

Thermal destruction methods are highly effective for the remediation of dioxin-contaminated materials. These technologies use high temperatures to either destroy the contaminants or separate them from the soil matrix.

Incineration: This is considered the most effective method for destroying dioxins, involving combustion at temperatures above 1,200°C. clu-in.org The high temperatures break down the stable dioxin molecules into less harmful compounds like carbon dioxide and water vapor. Research has demonstrated that incineration can achieve a destruction and removal efficiency (DRE) for dioxins exceeding 99.9999%.

Thermal Desorption: This process operates at lower temperatures (e.g., 335°C) to vaporize dioxins and other organic contaminants from the soil. clu-in.orgtuiasi.ro The contaminated vapor is then treated in a separate unit, often a thermal oxidizer operating at much higher temperatures (e.g., 1,100°C), to destroy the vaporized dioxins. tuiasi.ro This technology has been successfully applied on a large scale, for example, in the treatment of nearly 95,000 m³ of contaminated soil at the Bien Hoa Airport in Vietnam. clu-in.org Pilot projects have shown a pollutant removal rate of 99 wt.% from the soil and a dioxin destruction rate of 99.9999 wt.% in the thermal oxidizer. tuiasi.ro

Vitrification: This is primarily a stabilization technique that uses extremely high temperatures to melt the contaminated soil. clu-in.org Upon cooling, the molten material forms a stable, glass-like solid that traps the contaminants, preventing them from leaching into the environment. clu-in.org

Operating Parameters of Thermal Destruction Methods for Dioxins
MethodOperating TemperatureMechanismReported Efficiency
Incineration> 1,200°CDestruction> 99.9999% DRE
Thermal Desorption (Soil Heating)~335°CSeparation (Vaporization)99 wt.% removal from soil tuiasi.ro
Thermal Desorption (Vapor Treatment)~1,100°CDestruction99.9999 wt.% destruction tuiasi.ro
VitrificationVery High (Melting Point of Soil)Stabilization/ImmobilizationReduces contaminant mobility clu-in.org

Soil Washing and Chemical Extraction

Soil washing is an ex-situ remediation technology that uses a liquid washing solution to separate contaminants from the soil. researchgate.netnih.gov The process involves excavating the contaminated soil and treating it with a solution that can be water-based with additives (like surfactants) or an organic solvent. nih.gov

For hydrophobic compounds like dioxins, organic solvents have demonstrated high removal efficiencies, reaching up to 99%. researchgate.netnih.gov The effectiveness of the process can be enhanced by combining physical separation techniques, such as mechanical stirring or ultrasonication, with chemical extraction. researchgate.netnih.gov This combination can increase removal efficiency by 1.5 to 2 times and reduce costs. nih.gov Soil washing is considered a promising technology due to its high efficiency (66-99%) and reasonable cost, which is estimated to be between $46 and $250 USD per metric ton. researchgate.netnih.gov

Activated Carbon Application for Bioavailability Reduction

The application of activated carbon (AC) is an in-situ remediation strategy that focuses on reducing the bioavailability of dioxins rather than destroying them. clu-in.orgnih.govcancer.gov AC has a high affinity for adsorbing hydrophobic organic compounds. When mixed with contaminated soil or sediment, it strongly binds the dioxins, sequestering them in a form that is not readily absorbed by organisms. nih.govnih.gov

This technology has gained acceptance based on findings that AC amendments effectively lower dioxin concentrations in water and reduce bioaccumulation in aquatic organisms and earthworms. nih.gov Crucially, studies have confirmed that AC can sequester 2,3,7,8-TCDD in a form that eliminates its bioavailability to mammals. nih.govcancer.govnih.gov Research has shown that various commercially available activated carbons, with a wide range of pore size distributions, are equally effective in this regard. cancer.gov Amending soil with AC has been shown to reduce the passive uptake of total PCDD/Fs by 40% to 92%. acs.org This approach offers a cost-effective alternative to more disruptive methods like dredging and landfilling. cancer.gov

Regulatory Frameworks and Research Implications in Dioxin Management

International Conventions and Agreements (e.g., Stockholm Convention on POPs)

The primary international instrument governing the management of 1,2,4,6,9-Pentachlorodibenzo-p-dioxin is the Stockholm Convention on Persistent Organic Pollutants, a global treaty designed to protect human health and the environment from chemicals that remain intact in the environment for long periods, become widely distributed geographically, accumulate in the fatty tissue of living organisms and are toxic to humans and wildlife. wikipedia.orgundp.org

Polychlorinated dibenzo-p-dioxins (PCDDs), the class of compounds to which this compound belongs, are listed in Annex C of the Convention. www.gov.uk This annex addresses chemicals that are unintentionally produced. Parties to the Convention are obligated to take measures to reduce the total releases of these chemicals from anthropogenic sources with the goal of their continuing minimization and, where feasible, ultimate elimination. epa.govunep.org

Key obligations for parties under the Stockholm Convention regarding unintentionally produced POPs like PCDDs include:

Developing national action plans: Each party is required to create and implement a plan to identify, characterize, and address the release of these compounds. epa.gov

Promoting Best Available Techniques (BAT) and Best Environmental Practices (BEP): Parties must promote and, in some cases, require the use of BAT for new sources within specific industrial categories and promote the use of both BAT and BEP for existing sources. unep.org Source categories identified as having the potential for comparatively high formation and release of PCDDs include waste incinerators, cement kilns, and certain metallurgical industries.

Information Exchange and Public Awareness: The convention encourages the exchange of information on POPs and the promotion of public awareness and participation in addressing the issue. europa.eu

The Convention operates on the precautionary principle, and a Persistent Organic Pollutants Review Committee (POPRC) is responsible for reviewing proposals for listing new chemicals. wikipedia.org

National and Regional Regulatory Guidelines for PCDD Emissions and Contamination

In addition to international agreements, many countries and regions have established their own regulatory guidelines for PCDD emissions and contamination levels in various environmental media.

United States: The U.S. Environmental Protection Agency (EPA) regulates dioxin emissions under several statutes, most notably the Clean Air Act (CAA) and the Resource Conservation and Recovery Act (RCRA). epa.govregulations.gov

Clean Air Act: Section 129 of the CAA specifically addresses emissions from solid waste combustion, requiring the EPA to establish New Source Performance Standards (NSPS) for new units and Emission Guidelines (EG) for existing units using a Maximum Achievable Control Technology (MACT) approach. epa.govregulations.gov For hazardous waste incinerators, the EPA has set specific emission limits for dioxins and furans. For existing sources, the limit is either 0.20 nanograms of toxicity equivalents (TEQ) per dry standard cubic meter (ng TEQ/dscm) corrected to 7 percent oxygen, or 0.40 ng TEQ/dscm under specific temperature conditions at the particulate matter control device. cornell.edu Incinerators burning specific dioxin-listed hazardous wastes must achieve a destruction and removal efficiency (DRE) of 99.9999%. gao.gov

Resource Conservation and Recovery Act: RCRA provides the framework for the proper management of hazardous and non-hazardous solid waste, including those contaminated with dioxins. epa.gov

European Union: The EU has implemented a comprehensive strategy to reduce the presence of dioxins in the environment, feed, and food. eurofins.de

Industrial Emissions Directive (IED): This directive is a key piece of legislation for controlling industrial emissions, including those of dioxins from sources like waste incineration. zerowasteeurope.eurecycling-magazine.comeuropa.eu A recent revision to the IED mandates the compulsory monitoring of dioxin emissions from waste incinerators during all operating times, including start-up and shut-down phases, which are critical periods for dioxin formation. zerowasteeurope.eurecycling-magazine.com

Food and Feed Safety: The EU has established maximum levels for the sum of dioxins and dioxin-like PCBs in various foodstuffs and animal feed to protect consumers. eurofins.deingredientsnetwork.combund.de These levels are periodically reviewed and lowered based on the latest scientific data and the principle of keeping contaminants "as low as reasonably achievable" (ALARA). eurofins.de

Canada: The Canadian Council of Ministers of the Environment (CCME) has established soil quality guidelines for PCDDs and PCDFs for the protection of environmental and human health. These guidelines are based on land use. ccme.catandfonline.comsemanticscholar.org

Land UseSoil Quality Guideline (ng TEQ/kg)
Agricultural4
Residential/Parkland4
Commercial4
Industrial4

Data sourced from the Canadian Council of Ministers of the Environment (CCME) esdat.net

Environmental Monitoring Programs and Risk Assessment Methodologies

Effective management of this compound and other PCDDs relies on robust environmental monitoring programs and scientifically sound risk assessment methodologies.

Environmental Monitoring Programs:

National Dioxin Air Monitoring Network (NDAMN) (USA): This EPA program was established to monitor trends in atmospheric concentrations of dioxin-like compounds in the United States.

Environmental Monitoring for Public Access & Community Tracking (EMPACT) (USA): This EPA initiative aimed to provide the public with timely and understandable environmental information, including the development of real-time monitoring for air toxics like dioxins. epa.gov

Arctic Monitoring and Assessment Programme (AMAP): AMAP is an international program that monitors the levels and effects of pollutants, including POPs like dioxins, in the Arctic. amap.noarctic-council.orgnih.gov This is particularly important as the Arctic is considered a sink for POPs transported from lower latitudes. researchgate.net

National Incinerator Testing and Evaluation Program (NITEP) (Canada): This program has been instrumental in developing internationally accepted methods for sample collection and analysis of emissions from municipal solid waste incinerators. publications.gc.ca

Risk Assessment Methodologies:

The risk assessment of complex mixtures of dioxin-like compounds, including this compound, is primarily based on the concept of Toxicity Equivalency Factors (TEFs) . This approach compares the toxicity of individual dioxin congeners to that of the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), which is assigned a TEF of 1.0. The total toxicity of a mixture is then expressed as a single value, the Toxic Equivalency (TEQ) .

The World Health Organization (WHO) has played a key role in developing and periodically re-evaluating these TEF values. The TEQ is calculated by multiplying the concentration of each congener by its respective TEF and then summing the results. This methodology is widely used by regulatory agencies globally for setting guidelines and standards.

Research Gaps and Future Directions in Environmental Policy Development

Despite significant progress in understanding and regulating dioxins, several research gaps and challenges remain, which will shape the future of environmental policy.

Research Gaps:

Re-evaluation of Toxicity Equivalency Factors (TEFs): There is an ongoing need to re-evaluate the TEF values as new toxicological data becomes available. eurofins.de The combined effects of multiple chemicals that activate the aryl hydrocarbon (Ah) receptor, the primary mechanism of dioxin toxicity, are also a concern. nih.gov

Natural and Uncontrolled Sources: While industrial emissions have been significantly reduced in many countries, there is a need for more data on natural sources, such as forest fires, and uncontrolled combustion, like backyard trash burning, which can be significant contributors to dioxin releases. regulations.govresearchgate.net

Long-Term Environmental Fate and Transport: Further research is needed to better understand the long-range transport and environmental fate of dioxins, particularly in sensitive ecosystems like the Arctic. researchgate.net

Analytical Methods and Monitoring: There is a continuous need for the development of more rapid and cost-effective analytical methods for dioxin monitoring. publications.gc.ca Additionally, ensuring accurate monitoring during all operational phases of industrial processes, including start-up and shutdown, is crucial. zerowasteeurope.eurecycling-magazine.com

Bioaccumulation in Food Chains: Understanding the intricate pathways of bioaccumulation in various food chains is essential for refining risk assessments and protecting human health. ca.gov

Future Directions in Environmental Policy:

Stricter Emission Limits: There is a trend towards tightening emission limits for industrial sources, driven by advancements in pollution control technologies and a better understanding of the health risks. europa.euwastedive.com

Focus on the Entire Lifecycle: Future policies are likely to adopt a more holistic approach, addressing the entire lifecycle of products to prevent the formation and release of dioxins.

Global Cooperation: Given the transboundary nature of dioxin pollution, enhanced international cooperation will be essential for effective global management. wikipedia.org

Improved Risk Communication and Public Engagement: Clear communication of the risks associated with dioxin exposure and greater public involvement in decision-making processes are crucial for building trust and ensuring the successful implementation of policies.

Development of Alternatives: Continued research and promotion of alternatives to processes that generate dioxins, such as chlorine bleaching in the pulp and paper industry, will be a key component of future prevention strategies.

Q & A

Q. How is 1,2,4,6,9-Pentachlorodibenzo-p-dioxin differentiated from other PCDD isomers in environmental samples?

Methodological Answer: Isomer-specific identification requires gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) or tandem mass spectrometry (GC-MS/MS). These techniques separate congeners based on retention times and chlorine substitution patterns. For example, EPA Method 23 specifies the use of isotopic-labeled internal standards (e.g., 13C12^{13}\text{C}_{12}-labeled analogs) to distinguish this compound from structurally similar isomers like 1,2,3,7,8-PeCDD . Calibration with certified reference materials (CRMs) is critical to avoid misidentification due to co-elution in complex matrices.

Q. What analytical techniques are recommended for quantifying trace levels of this compound?

Methodological Answer: GC-MS/MS is preferred for its sensitivity and selectivity, with limits of quantification (LOQ) as low as 0.060 pg/µL in lipid-rich matrices . Isotope dilution assays using 13C^{13}\text{C}-labeled standards improve accuracy by correcting for matrix effects and recovery losses during extraction. For ultra-trace analysis, GC-HRMS provides superior resolution, particularly in distinguishing low-abundance isomers in environmental samples .

Q. What is the Toxic Equivalency Factor (TEF) assigned to this compound in human health risk assessments?

Methodological Answer: TEF values are determined through relative potency (REP) studies comparing a congener’s toxicity to 2,3,7,8-TCDD (TEF = 1). While 1,2,3,7,8-PeCDD shares TCDD’s TEF (1.0), non-2,3,7,8-substituted isomers like 1,2,4,6,9-PeCDD typically have lower TEFs (e.g., ≤0.001) due to reduced aryl hydrocarbon receptor (AhR) binding affinity . Current WHO guidelines exclude non-2,3,7,8-congeners from TEQ calculations, but research-grade assessments may require congener-specific REP data .

Advanced Research Questions

Q. How can in vitro and in vivo models be optimized to assess the congener-specific toxicity of this compound?

Methodological Answer: In vitro assays using HepG2 or H4IIE-luc cells measure AhR activation via luciferase reporter gene systems. Dose-response curves for 1,2,4,6,9-PeCDD should be compared to TCDD to derive REP values. In vivo, rodent models (e.g., Sprague-Dawley rats) require congener-specific dosing regimens accounting for pharmacokinetic differences. For example, studies on 1,2,3,7,8-PeCDD showed acute lethality at 500 µg/kg in TCDD-sensitive rat strains, but non-2,3,7,8 isomers may require higher doses due to lower bioaccumulation .

Q. What computational approaches are used to predict the environmental persistence and degradation pathways of this compound?

Methodological Answer: Density functional theory (DFT) simulations model dechlorination pathways and binding energies. For instance, Ni10_{10}/SWCNT catalysts show promise in breaking C-Cl bonds in PCDDs via hydrodechlorination. Computational studies predict that 1,2,4,6,9-PeCDD degrades preferentially at the 1- and 6-positions due to lower bond dissociation energies compared to 2,3,7,8-substituted isomers . Molecular dynamics (MD) simulations further assess interactions with organic matter in soils, influencing persistence .

Q. How do matrix effects in complex environmental samples impact the recovery and accuracy of this compound quantification?

Methodological Answer: Lipid-rich matrices (e.g., adipose tissue) require accelerated solvent extraction (ASE) with hexane:acetone (1:1) to improve recovery. However, acetone may artifactually form dioxins from precursors during extraction, necessitating acidification (e.g., HCl) to suppress side reactions . Matrix-matched calibration and post-spiking of 13C^{13}\text{C}-standards correct for signal suppression in GC-MS/MS, ensuring precision (±15% RSD) .

Q. How do exposure assessment methodologies account for the bioaccumulation potential of this compound in human lipid tissues?

Methodological Answer: Lipid-adjusted concentrations (pg/g lipid) are derived from serum analyses using enzymatic or gravimetric lipid quantification. NHANES data for 1,2,3,7,8-PeCDD (95th percentile: 15.8 pg/g lipid) provide a reference for modeling bioaccumulation factors (BAFs) of structurally similar congeners. Physiologically based pharmacokinetic (PBPK) models incorporate octanol-water partition coefficients (KowK_{ow}) and hepatic clearance rates to predict tissue-specific half-lives .

Q. What quality assurance/quality control (QA/QC) measures are critical for reliable quantification of this compound in EPA-compliant analyses?

Methodological Answer: Key QA/QC steps include:

  • Isotope Dilution: Use 13C12^{13}\text{C}_{12}-1,2,4,6,9-PeCDD as a surrogate standard to correct recovery (target: 70–130%) .
  • Blank Spikes: Monitor cross-contamination with procedural blanks analyzed every 10 samples.
  • Interlaboratory Validation: Participate in proficiency testing (e.g., QUASIMEME) to validate method accuracy .
  • Uncertainty Budgeting: Report expanded uncertainties (k=2) incorporating LOQ variability (±20%) and calibration drift .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.